An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxybenzaldehyde Hydrazone
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxybenzaldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxybenzaldehyde hydrazone, a versatile chemical intermediate. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are notable for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1] The presence of the azomethine group (–NHN=CH–) makes them valuable synthons for creating more complex heterocyclic molecules and potent bioactive agents.[1] This document outlines a detailed protocol for the synthesis of 4-Hydroxybenzaldehyde hydrazone and the analytical techniques used for its characterization.
Synthesis of 4-Hydroxybenzaldehyde Hydrazone
The synthesis of 4-Hydroxybenzaldehyde hydrazone is achieved via a classical condensation reaction. This reaction involves the nucleophilic addition of hydrazine hydrate to the electrophilic carbonyl carbon of 4-Hydroxybenzaldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the hydrazone.
The general reaction scheme is as follows:
4-Hydroxybenzaldehyde + Hydrazine Hydrate → 4-Hydroxybenzaldehyde hydrazone + Water
A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the reaction.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-Hydroxybenzaldehyde hydrazone.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of the title compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12[2] |
| Hydrazine Hydrate (~80%) | 7803-57-8 | H₆N₂O | 50.06 |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
Synthesis Protocol
This procedure is a representative method based on standard protocols for hydrazone synthesis.[3]
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Hydroxybenzaldehyde (e.g., 12.21 g, 0.1 mol) in 100 mL of 95% ethanol.
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Addition of Reagents: To this solution, add hydrazine hydrate (e.g., 6.25 mL, ~0.1 mol) dropwise while stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
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Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
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Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
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Drying & Purification: Dry the crude product in a vacuum oven. For further purification, the product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture, to yield pure 4-Hydroxybenzaldehyde hydrazone as a solid.
Characterization
The synthesized compound should be characterized using various analytical techniques to confirm its structure and purity. The data presented for the starting material, 4-Hydroxybenzaldehyde, is based on established literature values, while the data for the product, 4-Hydroxybenzaldehyde hydrazone, represents expected values based on typical hydrazone characteristics.
Characterization Workflow
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12[2] | White to light yellow powder[4] | 112-116[2] |
| 4-Hydroxybenzaldehyde hydrazone | C₇H₈N₂O | 136.15[5] | Solid (Typically off-white) | Not Reported |
Spectroscopic Data
The formation of the hydrazone is confirmed by the disappearance of the strong aldehyde C=O stretching vibration and the appearance of C=N and N-H stretching bands.
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |
| 4-Hydroxybenzaldehyde | ~3200-3600 (broad)[4] | N/A | ~1680-1700[4] | N/A |
| 4-Hydroxybenzaldehyde hydrazone | ~3200-3600 (broad) | ~3150-3400 | Absent | ~1570-1610[6] |
The formation of the C=N bond in conjugation with the aromatic ring typically results in a bathochromic (red) shift of the maximum absorbance wavelength (λmax) compared to the starting aldehyde.
| Compound | Solvent | λmax (nm) |
| 4-Hydroxybenzaldehyde | Isopropanol | ~285[5] |
| 4-Hydroxybenzaldehyde hydrazone | Not Reported | > 285 (Expected) |
Key indicators of hydrazone formation in the ¹H NMR spectrum include the disappearance of the aldehyde proton signal and the appearance of new signals for the azomethine proton (CH=N) and the amine (-NH₂) protons. Note: The chemical shifts below are expected values for a DMSO-d₆ solvent and require experimental confirmation.
| Compound | Proton Assignment | Expected δ (ppm) | Multiplicity |
| 4-Hydroxybenzaldehyde[3] | -CHO | ~9.8 | Singlet |
| Aromatic (ortho to CHO) | ~7.8 | Doublet | |
| Aromatic (meta to CHO) | ~6.9 | Doublet | |
| -OH | ~10.6 | Singlet (broad) | |
| 4-Hydroxybenzaldehyde hydrazone | -NH₂ | ~6.0-7.0 | Singlet (broad) |
| Aromatic (ortho to CH=N) | ~7.4-7.6 | Doublet | |
| Aromatic (meta to CH=N) | ~6.7-6.9 | Doublet | |
| CH=N (azomethine) | ~7.8-8.2 | Singlet | |
| -OH | ~9.5-10.0 | Singlet (broad) |
In the ¹³C NMR spectrum, the most telling change is the disappearance of the aldehyde carbonyl carbon signal and the appearance of the azomethine carbon signal in a different region. Note: The chemical shifts below are expected values for a DMSO-d₆ solvent and require experimental confirmation.
| Compound | Carbon Assignment | Expected δ (ppm) |
| 4-Hydroxybenzaldehyde[7] | C=O (aldehyde) | ~191 |
| Aromatic (C-OH) | ~162 | |
| Aromatic (C-CHO) | ~130 | |
| Aromatic (CH) | ~132, ~116 | |
| 4-Hydroxybenzaldehyde hydrazone | C=N (azomethine) | ~140-150 |
| Aromatic (C-OH) | ~158-160 | |
| Aromatic (C-CH=N) | ~125-128 | |
| Aromatic (CH) | ~129-131, ~115-117 |
Potential Applications in Drug Development
Hydrazone derivatives are of significant interest to medicinal chemists. The core structure of 4-Hydroxybenzaldehyde hydrazone serves as a scaffold that can be modified to develop compounds with targeted biological activities. Studies on various hydrazone derivatives have revealed potent antimicrobial and enzyme-inhibiting properties.[8]
Logical Pathway to Potential Bioactivity
The electron-donating hydroxyl group and the reactive azomethine linkage make this compound a versatile precursor for developing novel therapeutic agents. For instance, derivatives of 4-hydroxybenzaldehyde have shown fungicidal activities against various phytopathogens.[8] Other related hydrazones have been investigated for their activity against bacteria such as S. aureus and E. coli.[9]
Conclusion
This technical guide has detailed a standard, reproducible method for the synthesis of 4-Hydroxybenzaldehyde hydrazone. The document provides comprehensive protocols and established characterization data for the starting materials, alongside expected analytical outcomes for the final product. The structured tables and workflows are designed to assist researchers in the straightforward synthesis and verification of this valuable chemical intermediate. Given the established biological relevance of the hydrazone scaffold, 4-Hydroxybenzaldehyde hydrazone represents a promising starting point for further research and development in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]
- 4. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Hydroxy-benzaldehyde hydrazone | C7H8N2O | CID 135726519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. vjs.ac.vn [vjs.ac.vn]

